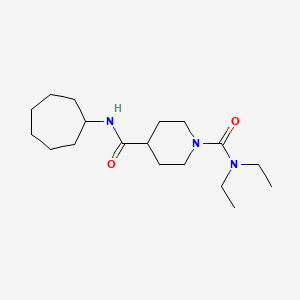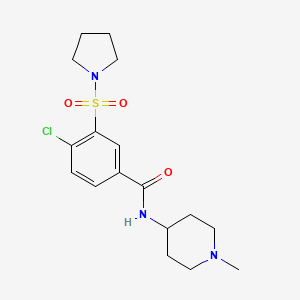![molecular formula C16H19N3O4S B5355259 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide, commonly known as MPP, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of a specific enzyme and has been used to study the biochemical and physiological effects of this enzyme in various experimental settings.
Mechanism of Action
MPP is a potent inhibitor of the specific enzyme mentioned above. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme and a subsequent alteration in the cellular pathways that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPP have been studied extensively in various experimental settings. MPP has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. Additionally, MPP has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPP in lab experiments is its potency as an inhibitor of the specific enzyme. This allows for precise control over the activity of the enzyme and the cellular pathways that it regulates. However, one limitation of using MPP is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure that the effects observed are specific to the inhibition of the target enzyme.
Future Directions
There are several future directions for research on MPP and its effects on cellular pathways. One area of interest is the potential use of MPP as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of MPP on cellular pathways. Finally, the development of more specific and potent inhibitors of the target enzyme may lead to new insights into its role in various biological processes.
Synthesis Methods
The synthesis of MPP involves several steps, starting with the reaction of 4-amino-2-chloropyridine with 4-methylsulfonylphenol to form 2-(4-methylsulfonylphenoxy)-3-pyridinamine. This intermediate is then reacted with 3-chloropropanoyl chloride to form the final product, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide.
Scientific Research Applications
MPP has been widely used in scientific research to study the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of several cellular pathways, including cell proliferation, differentiation, and apoptosis. MPP has been used to inhibit this enzyme and study its effects on these pathways in various experimental settings.
Properties
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(16(20)18-13-5-4-10-17-11-13)23-15-8-6-14(7-9-15)19(2)24(3,21)22/h4-12H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRZMKVRVCVURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5355184.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5355191.png)

![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)
![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5355226.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5355243.png)


![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
